An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
Introduction
2-Ethylphenyl 4-piperidinyl ether hydrochloride, with the CAS Number 1185301-59-0, is a chemical compound of interest within the broader class of piperidine derivatives.[1] Molecules containing the piperidine scaffold are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds, including analgesics and anti-inflammatory agents.[2][3] The hydrochloride salt form of this ether is intended to enhance its aqueous solubility, a critical factor for many pharmaceutical applications.[4]
This technical guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. Given the limited publicly available experimental data for this specific molecule, this guide also outlines the standard methodologies for determining these essential properties, providing a roadmap for researchers and drug development professionals.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its chemical structure. The structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride dictates its physical and chemical behaviors.
Caption: Chemical structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride.
Physicochemical Properties
The following table summarizes the known and theoretical physicochemical properties of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. Where experimental data is unavailable, the relevant analytical techniques for its determination are described.
| Property | Value | Method for Determination |
| Molecular Formula | C13H20ClNO | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 241.76 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid (predicted) | Visual Inspection |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |
| Boiling Point | Not available | Not applicable for a salt, decomposition is likely at high temperatures. |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol.[4] | Equilibrium solubility measurement (e.g., shake-flask method) followed by a suitable analytical technique like HPLC-UV. |
| pKa | Not available | Potentiometric titration is a standard method for determining the dissociation constant of piperidine derivatives.[5] |
Experimental Protocols for Physicochemical Characterization
A logical and systematic workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram outlines a typical workflow for determining the key physicochemical parameters.
Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.
Step-by-Step Methodologies
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Rationale: Establishing the purity of the sample is a prerequisite for accurate physicochemical measurements.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point for piperidine-containing compounds.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile is often effective.
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Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 225 nm).
-
Procedure:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Perform serial dilutions to create calibration standards.
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Inject the standards and the sample solution into the HPLC system.
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Develop a suitable gradient to achieve good separation of the main peak from any impurities.
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Calculate the purity based on the area percentage of the main peak.
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2. Melting Point Determination by Differential Scanning Calorimetry (DSC)
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Rationale: The melting point is a key indicator of purity and provides information about the solid-state properties of the compound.
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Instrumentation: A calibrated DSC instrument.
-
Procedure:
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Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
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3. Aqueous Solubility Determination (Shake-Flask Method)
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Rationale: Solubility is a critical parameter for drug delivery and formulation development.
-
Procedure:
-
Add an excess amount of the compound to a known volume of purified water in a sealed container.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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4. pKa Determination by Potentiometric Titration
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Rationale: The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.
-
Procedure:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
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The pKa can be determined from the inflection point of the resulting titration curve.
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Spectroscopic Data
While specific spectra for 2-Ethylphenyl 4-piperidinyl ether hydrochloride are not publicly available, the expected spectral characteristics can be inferred from its structure and data from related compounds.
¹H NMR Spectroscopy
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Aromatic Protons: Signals corresponding to the protons on the 2-ethylphenyl ring are expected in the aromatic region (δ 6.8-7.5 ppm).
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Piperidine Protons: The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region. The proton at the 4-position, being attached to the carbon bearing the ether oxygen, would be expected to be shifted downfield.
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Ethyl Group Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups of the ethyl substituent, respectively, are anticipated. The -CH₂- protons adjacent to the aromatic ring will be in the range of δ 2.5-3.0 ppm.
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N-H Proton: The proton on the nitrogen of the piperidine ring (as the hydrochloride salt) will likely be a broad signal, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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The spectrum would show distinct signals for each of the 13 unique carbon atoms in the molecule. The carbons of the aromatic ring would appear in the δ 110-160 ppm range. The carbon attached to the ether oxygen would be expected in the δ 60-80 ppm range.
Infrared (IR) Spectroscopy
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C-O Stretch: A strong C-O stretching vibration is expected in the region of 1000-1300 cm⁻¹.
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N-H Stretch: A broad absorption band corresponding to the N-H stretch of the protonated amine is expected in the range of 2200-3000 cm⁻¹.
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C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.
Mass Spectrometry (MS)
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The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]+) at m/z 205.30. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Conclusion
This technical guide provides a framework for understanding and determining the physicochemical characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. While specific experimental data for this compound is limited in the public domain, the methodologies outlined here represent standard and robust approaches for its comprehensive characterization. The insights gained from such studies are fundamental for advancing the research and development of this and other novel piperidine derivatives.
References
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved January 26, 2026, from [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 26, 2026, from [Link]
-
Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Piperidine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
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- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Ethylphenyl 4-piperidinyl ether hydrochloride | 1185301-59-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
